N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopentanecarboxamide
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Overview
Description
N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopentanecarboxamide is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, a tetrahydroquinoline moiety, and a cyclopentanecarboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopentanecarboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the condensation of thiophene-2-carboxylic acid with tetrahydroquinoline under acidic conditions to form the thiophene-2-carbonyl-tetrahydroquinoline intermediate. This intermediate is then reacted with cyclopentanecarboxylic acid chloride in the presence of a base, such as triethylamine, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative reaction solvents, and continuous flow reactors to enhance reaction rates and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiophene-2-carbonyl moiety can be reduced to an alcohol.
Substitution: The hydrogen atoms on the tetrahydroquinoline ring can be substituted with various functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the carbonyl group can produce the corresponding alcohol.
Scientific Research Applications
N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopentanecarboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique electronic properties.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Its potential pharmacological properties are of interest for the development of new therapeutic agents, particularly in the areas of anti-inflammatory and anticancer research.
Industry: The compound can be utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring and tetrahydroquinoline moiety can participate in π-π stacking interactions and hydrogen bonding, respectively, which can modulate the activity of the target molecules. Additionally, the cyclopentanecarboxamide group can enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclopentanecarboxamide
- N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-(trifluoromethyl)benzamide
Uniqueness
N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopentanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiophene ring enhances its electronic properties, while the tetrahydroquinoline moiety provides structural flexibility. The cyclopentanecarboxamide group further contributes to its stability and binding interactions.
Properties
IUPAC Name |
N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S/c23-19(15-5-1-2-6-15)21-16-10-9-14-7-3-11-22(17(14)13-16)20(24)18-8-4-12-25-18/h4,8-10,12-13,15H,1-3,5-7,11H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIHYVVRDLWNHNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CS4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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